molecular formula C17H15N3O5S2 B2918756 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1008957-03-6

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2918756
CAS No.: 1008957-03-6
M. Wt: 405.44
InChI Key: CNQLTBZSUKEFDQ-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a synthetic small molecule designed for biochemical research. It is built on a phthalimide-like scaffold (1,3-dioxo-2,3-dihydro-1H-isoindole) that has been extensively investigated in medicinal chemistry for its potential to inhibit key biological targets . This particular compound features a hybrid structure, incorporating a thiophene-sulfonylated pyrrolidine moiety, a functional group known to contribute to target binding and potency in various drug discovery efforts, including the development of G-protein coupled receptor (GPCR) agonists and other enzyme inhibitors . Compounds containing the 1,3-dioxo-isoindole core have demonstrated significant research value in diverse areas. For instance, similar derivatives have been reported as potent inhibitors of the endo-β-glucuronidase heparanase, an enzyme implicated in cancer metastasis and angiogenesis, with IC50 values in the nanomolar range . Other research has explored related scaffolds for the inhibition of bacterial thymidylate synthase (TS), a classic target for antibacterial agents . The integration of the sulfonamide group in this molecule is a strategic feature, as sulfonamides are a privileged structure in pharmacology, often associated with a range of bioactivities including enzyme inhibition . This combination of scaffolds suggests this compound may serve as a valuable chemical tool for probing biological pathways involving these target classes. Researchers can utilize this compound in vitro to study its mechanism of action, perform structure-activity relationship (SAR) analyses, and screen for potential therapeutic applications. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c21-15-11-6-5-10(9-12(11)16(22)19-15)18-17(23)13-3-1-7-20(13)27(24,25)14-4-2-8-26-14/h2,4-6,8-9,13H,1,3,7H2,(H,18,23)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQLTBZSUKEFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindoline Moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Introduction of the Thiophene Sulfonyl Group: This step might involve sulfonylation reactions using thiophene-2-sulfonyl chloride.

    Formation of the Pyrrolidine Carboxamide: This can be synthesized through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindoline ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology and Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals.

    Biological Probes: Use in studying biological pathways and mechanisms.

Industry

    Chemical Synthesis: Intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, such compounds might:

    Bind to Enzymes: Inhibit or activate enzyme activity.

    Interact with Receptors: Modulate receptor signaling pathways.

    Affect Cellular Processes: Influence cell cycle, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below summarizes key structural differences and similarities with related compounds:

Compound Name & Source Core Structure Key Substituents Yield (%) Notable Properties/Applications
Target Compound Isoindole-dione + pyrrolidine Thiophene-2-sulfonyl N/A Potential sulfonamide-mediated bioactivity
8c (ZHAWOC5979) Isoindole-dione + acetamide Benzyl, phenyl acetamide 44 Bulky substituents may limit solubility
8d (ZHAWOC5682) Isoindole-dione + acetamide 4-Fluorophenylmethyl 58 Fluorine enhances metabolic stability
1-methyl-N-(2-methyl-isoindol-5-yl)-pyrazole-3-carboxamide Isoindole-dione + pyrazole Methyl, pyrazole N/A Compact structure (MW = 284.27)
(2S,4R)-pyrrolidine-2-carboxamide derivatives Pyrrolidine carboxamide Isoxazolyl, oxazolyl, thiazolyl N/A Diverse bioactivity via heterocyclic groups
N-(1,3-dioxo-isoindol-2-yl)-difluoro-terphenyl Isoindole-dione + terphenyl Difluoro, hydroxy, terphenyl N/A Extended aromaticity for crystallography
Key Observations:
  • Substituent Impact on Yield : Compound 8d (58% yield) with a 4-fluorophenyl group demonstrates higher synthetic efficiency compared to 8c (44% yield), suggesting electron-withdrawing groups (e.g., fluorine) may stabilize intermediates .
  • Structural Complexity : The terphenyl derivative exhibits extended conjugation, likely reducing solubility but improving crystallographic packing, whereas the target’s compact structure may favor bioavailability.

Spectroscopic and Analytical Data

  • NMR Signatures :
    • Target: Expected thiophene proton signals (δ 7.0–7.5 ppm) and sulfonyl group deshielding effects on adjacent protons .
    • 8c/8d: Benzyl (δ 4.5–5.0 ppm for CH2) and fluorophenyl (δ 7.1–7.4 ppm) resonances dominate .
  • HRMS-TOF : All compounds show precise mass matches (e.g., 8c/8d Δ < 0.005 Da), confirming synthetic accuracy .

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential therapeutic applications. This article summarizes its biological activities, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole moiety, a thiophene sulfonyl group, and a pyrrolidine carboxamide. The presence of these functional groups contributes to its biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₅N₃O₄S
Molecular Weight319.36 g/mol
CAS NumberNot specified

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Cytokine Production : It modulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β, potentially making it useful in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including solid tumors and blood-borne cancers . The isoindole-imide structure has been linked to anticancer properties by disrupting cancer cell signaling pathways.
  • Antioxidant Properties : The compound may enhance the cellular defense against oxidative stress by modulating the Nrf2 signaling pathway, which is crucial for the expression of antioxidant proteins .

1. Cytokine Modulation

A study evaluated the effects of this compound on cytokine levels in vitro. Results showed a significant reduction in TNF-α and IL-6 levels in macrophage cultures treated with the compound compared to controls . This suggests its potential application in managing autoimmune diseases.

2. Anticancer Efficacy

In a recent investigation, the compound was tested against various cancer cell lines, including melanoma and breast cancer. The results indicated that it reduced cell viability significantly at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell line .

3. Oxidative Stress Response

Another study focused on the compound's role in modulating oxidative stress responses. It was found to upregulate Nrf2 target genes in human cell lines exposed to oxidative stress, indicating its potential as a neuroprotective agent .

Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Cytokine ModulationInhibition of TNF-α and IL-6
AnticancerInhibition of cell viability in cancer cell lines
AntioxidantUpregulation of Nrf2 target genes

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the isoindole-1,3-dione core followed by sulfonylation of the pyrrolidine-carboxamide moiety. Key steps include:

  • Chalcone-derived intermediates (as in structurally similar terphenyl derivatives) for constructing the isoindole scaffold .
  • Thiophene-2-sulfonyl chloride for sulfonylation under inert conditions (e.g., nitrogen atmosphere) to avoid hydrolysis.
  • Chromatographic purification (e.g., silica gel column) and recrystallization to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison to PubChem-deposited spectra for analogous compounds) .

Q. How can researchers confirm the molecular structure post-synthesis?

  • X-ray crystallography : Resolve crystal structures to validate bond angles and stereochemistry, as demonstrated for related isoindole-terphenyl hybrids .
  • Spectroscopic analysis :
    • 1H/13C NMR : Match chemical shifts to computed PubChem data (e.g., δ ~7.8 ppm for aromatic protons in thiophene-sulfonyl groups) .
    • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for isoindole-dione) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

Q. What experimental design strategies optimize yield and reproducibility?

Use Design of Experiments (DoE) to minimize trial-and-error:

  • Factors : Temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of sulfonylation agents.
  • Response surface methodology (RSM) : Identify optimal conditions (e.g., 60°C, 1.2 eq thiophene-2-sulfonyl chloride in DMF) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or pharmacological targets?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states in sulfonylation reactions. ICReDD’s reaction path search methods reduce experimental iterations by predicting activation energies .
  • Molecular docking : Screen against targets like kinase domains (e.g., PDB 8US ligand analogs) to hypothesize binding modes. Focus on thiophene-sulfonyl interactions with hydrophobic pockets .

Q. How to resolve contradictions between in vitro bioactivity and in vivo efficacy?

  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. For analogs with poor solubility (<10 µM), employ surfactant-assisted formulations (e.g., 0.1% Tween-80) to enhance bioavailability .
  • Structure-activity relationship (SAR) : Modify the pyrrolidine ring (e.g., fluorination at C2) to balance lipophilicity (LogP ~2.5) and solubility .

Q. What strategies address stability challenges during long-term storage?

  • Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor hydrolysis of the sulfonamide group via LC-MS.
  • Storage recommendations : Lyophilize and store under argon at -20°C in amber vials to prevent photodegradation .

Q. How to validate mechanistic hypotheses in heterogeneous catalytic systems?

  • In situ spectroscopy : Use FTIR-ATR to track intermediate formation during catalytic cycles.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

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